molecular formula C14H16N2O2S B1294137 Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate CAS No. 1031498-32-4

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate

Cat. No. B1294137
M. Wt: 276.36 g/mol
InChI Key: ILNITRJPRKPIOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate has been explored in various studies. For instance, the synthesis of novel heterocyclic amino acids, including those with a piperidine structure, was achieved through a multi-step process involving the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions, indicating the versatility of thiazole-containing compounds in synthetic chemistry . Additionally, an efficient asymmetric synthesis of a piperidine dicarboxylate, a potential nociceptin antagonist intermediate, was developed using diastereoselective reduction and isomerization steps .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate has been characterized using various spectroscopic techniques. For example, the novel heterocyclic compounds synthesized in one study were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . The crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, revealing a planar benzothiazol ring and a chair conformation of the piperidin ring .

Chemical Reactions Analysis

The chemical reactivity of thiazole-containing compounds has been demonstrated in the synthesis of various derivatives. For instance, the cyclization reaction to form methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showcases the potential for creating diverse structures with biological activity . The reactivity of these compounds under different conditions, such as the presence of hydrazines or bromo-ethanones, is crucial for the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing compounds have been studied, including their acid dissociation constants and antimicrobial activity . The stereochemistry of these compounds can significantly influence their biological activity, as evidenced by the single crystal X-ray diffraction study . Furthermore, the effects of related compounds on energy metabolism in parasitic organisms have been investigated, highlighting the potential for these molecules to act as inhibitors of biological processes .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNITRJPRKPIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate

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